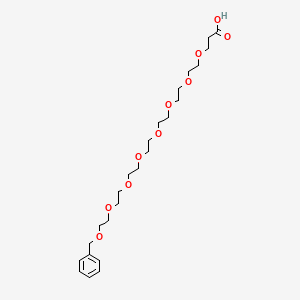
Benzyl-PEG8-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG8-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a benzyl protecting group and a carboxylic acid group. The benzyl group serves as an alcohol protecting group, which can be removed via hydrogenolysis, while the carboxylic acid group can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG8-acid is synthesized through a series of chemical reactions involving the polymerization of ethylene oxide with benzyl alcohol and subsequent functionalization with a carboxylic acid group. The benzyl group is introduced as a protecting group for the hydroxyl group, which can be removed later via hydrogenolysis. The carboxylic acid group is introduced through esterification or amidation reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization of ethylene oxide followed by the introduction of the benzyl protecting group and carboxylic acid group. The process is carried out under controlled conditions to ensure high purity and yield. The final product is purified through techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The benzyl group can be removed via hydrogenolysis, resulting in the formation of PEG8-acid.
Substitution: The carboxylic acid group can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: EDC or HATU as activators for amide bond formation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: PEG8-acid.
Substitution: Amide derivatives.
Scientific Research Applications
Benzyl-PEG8-acid is widely used in scientific research due to its versatility and functional properties. Some of its applications include:
Chemistry: Used as a PEG linker in the synthesis of various compounds, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its ability to enhance the penetration of active ingredients.
Mechanism of Action
Benzyl-PEG8-acid exerts its effects through the formation of stable amide bonds with primary amine groups. The carboxylic acid group reacts with the amine group in the presence of activators such as EDC or HATU, resulting in the formation of a stable amide bond. This reaction is commonly used in bioconjugation techniques to link biomolecules such as proteins and peptides .
Comparison with Similar Compounds
PEG8-acid: Lacks the benzyl protecting group and is used in similar applications as Benzyl-PEG8-acid.
Benzyl-PEG8-azide: Contains an azide group instead of a carboxylic acid group and is used in click chemistry reactions.
Benzyl-PEG8-amine: Contains an amine group instead of a carboxylic acid group and is used in the synthesis of various compounds.
Uniqueness: this compound is unique due to the presence of both a benzyl protecting group and a carboxylic acid group. This combination allows for selective reactions and functionalization, making it a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C24H40O10 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H40O10/c25-24(26)6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-4-2-1-3-5-23/h1-5H,6-22H2,(H,25,26) |
InChI Key |
AWZDOMHRQMTEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
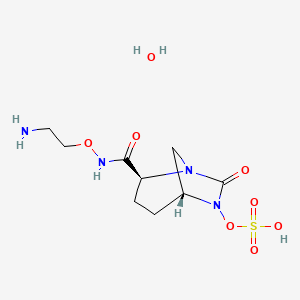
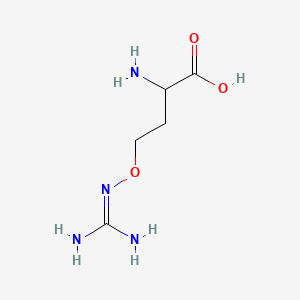
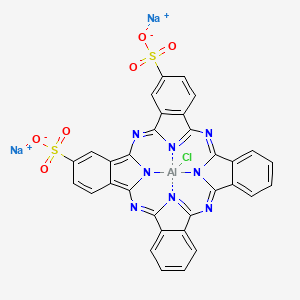
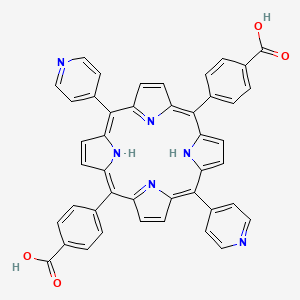
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)



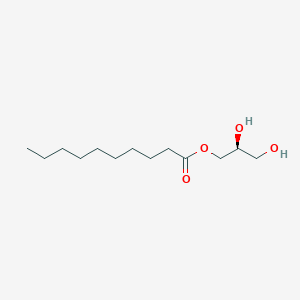
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)

